molecular formula C11H7F3 B11902890 1-(Difluoromethyl)-3-fluoronaphthalene

1-(Difluoromethyl)-3-fluoronaphthalene

Katalognummer: B11902890
Molekulargewicht: 196.17 g/mol
InChI-Schlüssel: AGSZDLAZMRFVMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-3-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons This compound is characterized by the presence of a difluoromethyl group (-CF2H) and a fluorine atom (-F) attached to the naphthalene ring

Vorbereitungsmethoden

The synthesis of 1-(Difluoromethyl)-3-fluoronaphthalene can be achieved through several synthetic routes. One common method involves the difluoromethylation of naphthalene derivatives. This process typically requires the use of difluoromethylating agents such as ClCF2H or novel non-ozone depleting difluorocarbene reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the naphthalene ring .

Industrial production methods for this compound may involve large-scale difluoromethylation processes, where the reaction conditions are optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the efficient production of this compound.

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-3-fluoronaphthalene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-3-fluoronaphthalene has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism by which 1-(Difluoromethyl)-3-fluoronaphthalene exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of the difluoromethyl group and fluorine atom can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and processes, leading to the desired effects in medicinal and biological applications .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)-3-fluoronaphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties compared to other difluoromethylated compounds.

Eigenschaften

Molekularformel

C11H7F3

Molekulargewicht

196.17 g/mol

IUPAC-Name

1-(difluoromethyl)-3-fluoronaphthalene

InChI

InChI=1S/C11H7F3/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6,11H

InChI-Schlüssel

AGSZDLAZMRFVMH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=C2C(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.